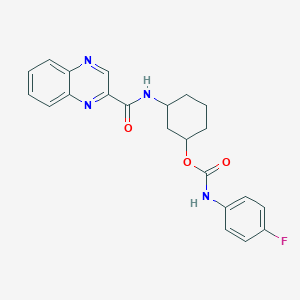![molecular formula C20H23NO5S2 B2961829 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1798015-57-2](/img/structure/B2961829.png)
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by their sulfur-nitrogen functional group, making them crucial in various biological and chemical processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can be approached via multiple synthetic routes, typically involving multi-step organic reactions. One common pathway includes the nucleophilic aromatic substitution (S_NAr) reaction, where a phenylthiol group is introduced onto a tetrahydropyran ring. This is followed by a series of condensation and sulfonation reactions to attach the benzo-dioxine and sulfonamide moieties.
Industrial Production Methods: Industrial synthesis might employ more efficient catalytic methods and optimized reaction conditions to enhance yield and purity. This could involve using advanced techniques such as continuous flow reactors, where reagents are precisely controlled to ensure high-efficiency production.
化学反应分析
Types of Reactions:
Oxidation: The phenylthiol group can undergo oxidation to form sulfone derivatives.
Reduction: Certain functional groups in the compound can be reduced under appropriate conditions, altering its chemical structure and potentially leading to different properties.
Substitution: Various substitution reactions can modify the phenylthiol or other aromatic rings, introducing new functional groups for specific applications.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions. Conditions vary but often include controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed: The reactions can yield a range of products, including sulfone derivatives from oxidation, reduced forms of the compound, and various substituted analogs that may exhibit different biological activities or properties.
科学研究应用
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has significant potential in several areas of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, it serves as a building block in the development of new organic compounds.
Biology: The compound's sulfonamide group makes it relevant in biochemical studies, particularly in enzyme inhibition and binding studies.
Medicine: It holds promise in pharmaceutical research due to its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: Applications in material science and chemical manufacturing, where its unique structure may contribute to the development of new materials or catalysts.
作用机制
The compound exerts its effects through the interaction of its sulfonamide group with biological targets. Sulfonamides are known to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, crucial for bacterial growth. In broader biochemical contexts, the compound may interact with various proteins and enzymes, influencing pathways related to its specific structural features.
相似化合物的比较
Similar Compounds: Compounds structurally related to N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide include other sulfonamides such as:
N-phenylsulfonamides
Benzodioxine derivatives
Thiophenyl-substituted compounds
Uniqueness: The uniqueness of this compound lies in its combination of the phenylthio group, tetrahydropyran ring, and benzo-dioxine moiety, which provides a distinctive framework for chemical reactivity and potential biological activity. This structural arrangement is not commonly found in other sulfonamides, making it a valuable subject of study for developing new chemical entities with tailored properties.
属性
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S2/c22-28(23,17-6-7-18-19(14-17)26-13-12-25-18)21-15-20(8-10-24-11-9-20)27-16-4-2-1-3-5-16/h1-7,14,21H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUAZMHVNFNHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,4-dichlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2961750.png)
![2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2961752.png)


![4-cyclopropyl-6-(3-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2961756.png)
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2961760.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B2961761.png)

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-dimethylaniline](/img/structure/B2961764.png)


